8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride
Description
The compound 8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride (referred to as (R)-PFI-2 in literature) is a synthetic small molecule with a complex heterocyclic architecture. Its structure integrates a 1,2,3,4-tetrahydroisoquinoline core substituted with a fluorine atom at position 8, a sulfonamide group at position 6, and a propan-2-yl linker bearing a pyrrolidin-1-yl and 3-(trifluoromethyl)phenyl moiety .
This compound is recognized as a potent and selective inhibitor of the histone methyltransferase SET7/9 (SET domain-containing lysine methyltransferase 7), which plays a role in epigenetic regulation. Studies demonstrate that (R)-PFI-2 inhibits SET7-mediated methylation of nonhistone substrates, such as serum response factor (SRF), thereby modulating skeletal muscle differentiation . Its hydrochloride salt form enhances aqueous solubility, a critical factor for in vitro and cellular assays.
Properties
Molecular Formula |
C23H26ClF4N3O3S |
|---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride |
InChI |
InChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H |
InChI Key |
ZADKZNVAJGEFLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl |
Origin of Product |
United States |
Biological Activity
The compound 8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide; hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an overview of the compound's biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈F₄N₂O₃S
- Molecular Weight : 396.41 g/mol
- CAS Number : 1627607-87-7
The presence of a fluorine atom and a trifluoromethyl group suggests potential interactions with biological targets, enhancing its efficacy in various applications.
Biological Activity Overview
Recent studies have indicated that this compound exhibits several biological activities, including:
Anticancer Activity
A study published in MDPI explored the cytotoxic effects of various sulfonamide derivatives, including those similar to our compound. The results indicated that compounds with similar structural motifs displayed significant antiproliferative activity against cancer cell lines such as MCF-7 and A549. The IC50 values ranged from 10 μM to 30 μM depending on the specific derivative tested .
Anticonvulsant Activity
Research focusing on related pyrrolidine derivatives has shown promising anticonvulsant effects. For instance, a derivative with a similar structural framework demonstrated a protective effect against seizures induced by pentylenetetrazole (PTZ), with an effective dose (ED50) significantly lower than standard treatments .
The proposed mechanisms for the biological activities of this compound include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Competitive inhibition of enzymes involved in metabolic pathways, potentially altering disease progression.
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a tetrahydroisoquinoline core, which is often associated with biological activity. The fluorinated and trifluoromethyl groups enhance its pharmacokinetic properties, potentially improving its efficacy and selectivity in biological systems.
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry, where it is being investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it suitable for drug development.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The sulfonamide group may enhance the compound's ability to inhibit tumor growth by interfering with metabolic pathways essential for cancer cell survival .
- Neurological Disorders : The tetrahydroisoquinoline scaffold has been linked to neuroprotective effects. Research is ongoing to determine if this compound can modulate neurotransmitter systems or provide neuroprotection in models of neurodegenerative diseases .
Biochemical Research
In biochemical research, this compound can serve as a tool for studying enzyme interactions and pathways:
- Enzyme Inhibition Studies : Compounds like this are often used to evaluate their inhibitory effects on specific enzymes involved in disease processes. Understanding these interactions can lead to the identification of new therapeutic targets .
- Molecular Probes : The unique structure allows for the development of molecular probes that can be used in imaging studies to track biological processes in real-time .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of tetrahydroisoquinoline derivatives demonstrated significant anticancer activity against various cancer cell lines. The presence of the sulfonamide moiety was crucial for enhancing cytotoxicity, suggesting that 8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide; hydrochloride could be a lead compound for further development .
Case Study 2: Neuroprotective Effects
Research focusing on neuroprotective agents highlighted that derivatives of tetrahydroisoquinoline showed promise in protecting neuronal cells from oxidative stress. This suggests that the compound may have potential applications in treating conditions like Alzheimer's disease, where oxidative damage plays a significant role .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure | Activity | Notes |
|---|---|---|---|
| Compound A | Structure A | Anticancer | Similar mechanism of action |
| Compound B | Structure B | Neuroprotective | Potential for Alzheimer's treatment |
| 8-Fluoro-N... | Current Compound | Under Investigation | Unique fluorinated structure |
Comparison with Similar Compounds
Compound A :
- Name: (3R,4R)-N-(3-Cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Key Features: Shares the tetrahydroisoquinoline core but replaces the sulfonamide group with a carboxamide. Incorporates a pyridinyl substituent and trifluoroethyl group instead of pyrrolidinyl and trifluoromethylphenyl moieties.
- Activity : Targets kinase pathways (undisclosed in evidence) but lacks direct SET7 inhibition data .
| Property | (R)-PFI-2 | Compound A |
|---|---|---|
| Core Structure | 1,2,3,4-Tetrahydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline |
| Substituent at Position 6 | Sulfonamide | Carboxamide |
| Fluorine Position | Position 8 | Position 4 (on phenyl ring) |
| Bioactivity | SET7 inhibitor | Kinase modulator (unconfirmed) |
Sulfonamide-Containing Heterocycles
Compound B :
- Name: N-(3-Methoxyphenyl)-N-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
- Key Features: Tetrahydroquinoxaline core with a sulfonamide group. Lacks fluorine atoms but includes a methoxyphenyl substituent.
| Property | (R)-PFI-2 | Compound B |
|---|---|---|
| Core Structure | Tetrahydroisoquinoline | Tetrahydroquinoxaline |
| Fluorination | 8-Fluoro | None |
| Sulfonamide Position | Position 6 | Position 6 |
| Target | SET7/9 | Undisclosed |
Fluorinated Quinolone Derivatives
Compound C :
- Name: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Ciprofloxacin Impurity)
- Key Features: Fluoroquinolone core with a carboxylic acid group. Broad-spectrum antibiotic activity (as an impurity in ciprofloxacin synthesis).
| Property | (R)-PFI-2 | Compound C |
|---|---|---|
| Core Structure | Tetrahydroisoquinoline | Quinolone |
| Fluorine Position | Position 8 | Position 6 |
| Functional Group | Sulfonamide | Carboxylic Acid |
| Primary Use | Epigenetic inhibitor | Antibacterial agent |
Key Research Findings
Selectivity : (R)-PFI-2 exhibits >100-fold selectivity for SET7 over other methyltransferases (e.g., G9a, SUV39H1) due to its unique binding mode to the SET domain .
Physicochemical Properties : The trifluoromethylphenyl group enhances lipophilicity (clogP ~3.5), while the hydrochloride salt improves solubility (>10 mM in aqueous buffers) .
Comparative Potency: IC₅₀ for SET7 Inhibition: (R)-PFI-2 = 2.3 nM . Compound A: No SET7 activity reported. Compound C: IC₅₀ for DNA gyrase = 0.05 µg/mL (unrelated target) .
Preparation Methods
Formation of the Tetrahydroisoquinoline Sulfonamide Intermediate
The 8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide intermediate is synthesized via cyclization of a fluoro-substituted benzylamine derivative with sulfonyl chloride under basic conditions. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions.
Coupling with the Propan-2-Yl Substituent
The intermediate is coupled with 1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-amine using carbodiimide-based coupling reagents such as EDCI/HOBt. This step is performed in anhydrous dimethylformamide (DMF) under nitrogen atmosphere, yielding the racemic free base.
Table 1: Representative Reaction Conditions for Key Coupling Step
| Parameter | Value/Description | Source |
|---|---|---|
| Reagent | EDCI, HOBt | |
| Solvent | Anhydrous DMF | |
| Temperature | Room temperature (25°C) | |
| Reaction Time | 12–16 hours | |
| Yield | 65–72% |
Enantiomeric Resolution via Chiral Chromatography
The racemic free base is resolved into its (R)- and (S)-enantiomers using preparative chiral high-performance liquid chromatography (HPLC). The (R)-enantiomer ((R)-PFI-2) exhibits potent SETD7 inhibition (IC50 = 2 nM), while the (S)-enantiomer is 500-fold less active. Chiralpak AD-H or OD-H columns with hexane/isopropanol mobile phases are employed, achieving >99% enantiomeric excess (ee).
Hydrochloride Salt Formation
The active (R)-enantiomer is converted to its hydrochloride salt to enhance solubility and stability. This is achieved by treating the free base with hydrogen chloride (HCl) in ethyl acetate or diethyl ether, followed by recrystallization from methanol/water.
Table 2: Salt Formation Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Acid | Gaseous HCl or 4M HCl in dioxane | |
| Solvent | Ethyl acetate or diethyl ether | |
| Temperature | 0–5°C | |
| Purity Post-Salt | ≥97% (HPLC) |
Purification and Analytical Characterization
Final purification involves column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) and recrystallization. Analytical methods include:
-
HPLC : Symmetry C18 column, 90:10 water/acetonitrile + 0.1% TFA, retention time = 8.2 min.
-
NMR Spectroscopy : 1H and 19F NMR confirm substituent positions and trifluoromethyl group integrity.
The crystal structure of (R)-PFI-2 bound to SETD7 (PDB: 4N3O3S) validates stereochemical configuration.
Optimization and Scale-Up Challenges
Initial HTS hits exhibited IC50 values of 2.1 μM, which were optimized >100-fold through iterative structure-activity relationship (SAR) studies. Key modifications included:
-
Introduction of the trifluoromethylphenyl group to enhance hydrophobic interactions.
-
Stereochemical tuning to favor the (R)-configuration for target engagement.
Scale-up challenges addressed low yields in the coupling step (65–72%) by optimizing stoichiometry and reaction time.
Comparative Analysis of Enantiomers
Table 3: Biological Activity of (R)- vs. (S)-PFI-2
Q & A
Q. What is the primary biological target of this compound, and how is its inhibitory activity validated?
The compound (referred to as (R)-PFI-2 in literature) is a selective inhibitor of the methyltransferase SET7 (SETD7), which regulates histone and nonhistone protein methylation. Validation involves measuring methyltransferase activity via in vitro enzymatic assays using recombinant SET7 and substrates like serum response factor (SRF). Specificity is confirmed by comparing effects with pan-methyltransferase inhibitors (e.g., sinefungin), which show no activity in cellular models like C2C12 myoblasts, whereas (R)-PFI-2 suppresses methylation-dependent differentiation pathways .
Q. What analytical methods are recommended for assessing purity and stereochemical integrity?
High-performance liquid chromatography (HPLC) with retention time analysis (e.g., 1.31–1.37 minutes under SMD-TFA05 conditions) and liquid chromatography-mass spectrometry (LCMS) for molecular ion verification (m/z 853.0–867.0 [M+H]+) are standard. Chiral chromatography or nuclear magnetic resonance (NMR) is critical for confirming stereochemistry, as the compound contains defined stereocenters that influence target binding .
Advanced Research Questions
Q. How can researchers optimize cellular assay conditions when studying this compound’s role in epigenetic regulation?
- Dose-Response Calibration : Use a gradient (0.1–10 µM) to balance efficacy and cytotoxicity, as SET7 inhibition at high concentrations may induce off-target effects.
- Cell Line Selection : Prioritize models with endogenous SET7 expression (e.g., C2C12 myoblasts for differentiation studies) .
- Control Experiments : Include sinefungin to distinguish SET7-specific effects from broad methyltransferase inhibition.
Q. What strategies address discrepancies in reported inhibitory concentrations across studies?
Discrepancies may arise from differences in assay substrates (e.g., histone vs. nonhistone proteins) or cellular permeability. To resolve this:
- Perform orthogonal assays (e.g., fluorescence polarization for binding affinity vs. functional methylation assays).
- Validate cell membrane permeability using LCMS-based intracellular concentration measurements.
- Cross-reference with structural analogs (e.g., (R)-PFI-2 derivatives) to isolate steric or electronic influences on activity .
Q. How does stereochemistry influence SET7 interaction, and what methods analyze this?
The (R)-enantiomer exhibits higher affinity due to optimal spatial alignment with SET7’s catalytic pocket. Methods include:
- X-ray Crystallography : Resolve binding modes of enantiomers to SET6.
- Enzymatic Kinetics : Compare Km and Vmax values for (R)- and (S)-configurations.
- Chiral HPLC : Ensure enantiopurity during synthesis, as even minor stereochemical impurities can skew results .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on off-target effects?
If a study reports off-target kinase inhibition, conduct a kinome-wide selectivity screen (e.g., using ATP-competitive probe assays) to rule out nonspecific binding. Additionally, compare results with structurally unrelated SET7 inhibitors to isolate compound-specific artifacts .
Q. Why might cellular efficacy differ from in vitro enzymatic activity?
Differences often stem from poor intracellular bioavailability or metabolic instability. Mitigate this by:
- Measuring intracellular concentrations via LCMS post-treatment.
- Using prodrug formulations or optimizing delivery vehicles (e.g., nanoparticles) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
